5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate
Overview
Description
5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate is a chemical compound with the molecular formula C10H11NO5S and a molecular weight of 257.27 g/mol
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
One study suggests that a similar compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate typically involves the nitration of 2,3-dihydro-1H-indene followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the indene ring. The resulting 5-nitro-2,3-dihydro-1H-indene is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to form the methanesulfonate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or alcohols under basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide or potassium carbonate).
Major Products Formed
Scientific Research Applications
5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
5-nitro-2,3-dihydro-1H-indene: Lacks the methanesulfonate group but shares the nitro group and indene core structure.
2,3-dihydro-1H-inden-2-yl methanesulfonate: Lacks the nitro group but contains the methanesulfonate ester.
Uniqueness
5-nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate is unique due to the presence of both the nitro and methanesulfonate groups, which confer distinct chemical reactivity and potential biological activities .
Biological Activity
5-Nitro-2,3-dihydro-1H-inden-2-yl methanesulfonate is a compound notable for its diverse biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₁H₁₃N₃O₄S, with a molecular weight of 257.27 g/mol. The compound features a nitro group and a methanesulfonate moiety attached to a dihydroindene structure, making it a versatile intermediate in organic synthesis.
Synthesis Methods
The synthesis typically involves:
- Electrophilic Aromatic Substitution : The introduction of the nitro group onto the dihydroindene framework.
- Methanesulfonation : The addition of the methanesulfonate group to enhance solubility and reactivity.
The biological activity of this compound has been explored in various contexts:
- Retinoic Acid Receptor Agonists : It has been utilized in designing novel RARα agonists which play crucial roles in cell proliferation and differentiation, particularly in cancer research. Binding assays indicate moderate RARα binding activity coupled with potent antiproliferative effects .
- Anticholinesterase Activity : As a derivative of indole, this compound shows potential inhibitory effects against acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s .
- Antitumor Properties : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .
Case Studies
Several studies highlight the biological efficacy of this compound:
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Nitro-2,3-dihydro-1H-indene | C₉H₇N₃O₂ | Lacks the methanesulfonate group; primarily studied for aromatic properties. |
5-Nitroindole | C₉H₈N₂O₂ | Known for diverse biological activities including antimicrobial effects. |
Methanesulfonic acid derivative of indole | Varies | Similar sulfonate group but different core structure; used in various synthetic applications. |
The combination of both nitro and sulfonate functionalities on a dihydroindene framework enhances its reactivity and potential biological interactions compared to similar compounds.
Properties
IUPAC Name |
(5-nitro-2,3-dihydro-1H-inden-2-yl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-17(14,15)16-10-5-7-2-3-9(11(12)13)4-8(7)6-10/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESFJIFKSPHQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.